molecular formula C18H20N2O2S B2466636 3-(Phenylthio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034494-98-7

3-(Phenylthio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2466636
CAS No.: 2034494-98-7
M. Wt: 328.43
InChI Key: PBLXWBOSKZMXPV-UHFFFAOYSA-N
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Description

3-(Phenylthio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one is a complex synthetic organic compound of significant interest in medicinal chemistry research. Its molecular structure incorporates a propan-1-one core flanked by a phenylthio ether moiety and a pyrrolidine ring that is further modified with a pyridin-4-yloxy group. This specific arrangement of pharmacophores, including the nitrogen-containing heterocycles (pyridine and pyrrolidine), suggests potential for diverse biological activity. Compounds with similar structural features, such as those containing tertiary amine side chains, are often investigated for cytotoxic effects against various cancer cell lines . Furthermore, such molecular architectures are frequently explored as building blocks in metal-catalyzed synthetic routes for the development of pharmacologically active molecules . As a research chemical, it serves as a valuable intermediate for the synthesis of more complex molecules and as a biochemical probe for investigating interactions with biological macromolecules. This product is intended for non-human research applications only in fields such as chemistry, biology, and pharmaceutical development. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-phenylsulfanyl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-18(9-13-23-17-4-2-1-3-5-17)20-12-8-16(14-20)22-15-6-10-19-11-7-15/h1-7,10-11,16H,8-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLXWBOSKZMXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylthio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative.

    Attachment of the Pyridinyl Group: The pyridinyl group is then attached via an etherification reaction, where a pyridine derivative reacts with the intermediate.

    Introduction of the Phenylthio Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylthio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The pyrrolidinyl and pyridinyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidinyl or pyridinyl derivatives.

Scientific Research Applications

3-(Phenylthio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Phenylthio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, while the pyridinyl group can bind to nucleic acids or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1-(pyrrolidin-1-yl)propan-1-one derivatives. Key structural analogues include:

Compound Name Substituents on Propan-1-one Core Key Features
1-(Pyrrolidin-1-yl)hexadecan-1-one (1g) Long alkyl chain (C16) High lipophilicity; surfactant-like properties
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (1i) 4-Bromophenyl group Electron-withdrawing substituent; potential halogen bonding
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158) 2-Hydroxyphenyl, pyridin-4-yl Flavoring agent; genotoxicity concerns
Target Compound Phenylthio, 3-(pyridin-4-yloxy)pyrrolidin-1-yl Enhanced metabolic stability; mixed polarity

Key Observations :

  • Lipophilicity: The phenylthio group in the target compound increases lipophilicity compared to hydroxyl- or bromophenyl-substituted analogues (e.g., No. 2158, 1i). This may enhance membrane permeability but raise bioaccumulation risks .
  • Stereochemical Complexity : The 3-(pyridin-4-yloxy)pyrrolidin-1-yl group introduces stereochemical diversity absent in simpler analogues (e.g., 1g, 1h), which could influence receptor-binding specificity .

Biological Activity

3-(Phenylthio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one, with the CAS number 2034494-98-7, is a compound that has garnered attention for its potential biological activities. This compound's structure includes a phenylthio group and a pyridin-4-yloxy-pyrrolidin moiety, which contribute to its unique pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications, particularly in oncology and neuropharmacology.

The molecular formula of this compound is C18H20N2O2SC_{18}H_{20}N_{2}O_{2}S, with a molecular weight of 328.4 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC₁₈H₂₀N₂O₂S
Molecular Weight328.4 g/mol
CAS Number2034494-98-7

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, research highlighted that derivatives of β-aryl-β-mercapto ketones demonstrated notable cytotoxicity against MCF-7 breast cancer cells, outperforming standard treatments such as Tamoxifen . This suggests that this compound may also possess anticancer properties worth exploring.

The mechanism through which this compound exerts its biological effects may involve interactions with specific molecular targets within cells. The presence of the pyridine moiety potentially allows for binding to nucleic acids or proteins, influencing their function and possibly leading to apoptosis in cancer cells. Additionally, the phenylthio group may enhance lipophilicity, facilitating cellular uptake and bioavailability .

Study on Cytotoxic Effects

A comparative study involving similar compounds indicated that those containing a phenylthio group showed enhanced cytotoxicity against cancer cells. The study utilized the MTT assay to quantify cell viability post-treatment and found that compounds with similar structures exhibited varying degrees of effectiveness against MCF-7 cells . This highlights the importance of structural modifications in enhancing biological activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship of related compounds suggests that modifications to the phenyl and pyridine rings can significantly impact their biological activity. For example, the introduction of electron-donating or withdrawing groups can alter the compound's reactivity and interaction with biological targets. This emphasizes the need for further synthetic exploration to optimize the efficacy of this compound.

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